molecular formula C20H15BrF2N2O3S B4700932 N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4700932
M. Wt: 481.3 g/mol
InChI Key: BHVHLZWQGMXDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule inhibitor that has shown great potential in the treatment of cancer. This compound was first synthesized in 2001 by scientists at Bayer Pharmaceuticals and has since been extensively studied for its anti-cancer properties.

Mechanism of Action

The mechanism of action of N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 involves the inhibition of several key proteins involved in cancer cell growth and proliferation. RAF kinase is a key protein in the MAPK/ERK signaling pathway, which is commonly activated in cancer cells. By inhibiting RAF kinase, this compound 43-9006 disrupts this pathway and suppresses tumor growth. Additionally, this compound 43-9006 inhibits VEGFR, which is involved in the formation of new blood vessels that supply nutrients to tumors. By inhibiting VEGFR, this compound 43-9006 can starve tumors of the nutrients they need to grow.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound 43-9006 has been shown to have anti-inflammatory effects and to reduce the risk of cardiovascular disease. However, these effects have not been extensively studied and more research is needed to fully understand the mechanisms behind them.

Advantages and Limitations for Lab Experiments

N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easier to study than larger proteins. Additionally, it has been extensively studied and its mechanism of action is well understood. However, this compound 43-9006 has limitations as well. It is not effective against all types of cancer, and some tumors may develop resistance to the drug over time.

Future Directions

There are several future directions for research on N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006. One area of research is the development of new drugs that target the same proteins as this compound 43-9006 but with improved efficacy and fewer side effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with this compound 43-9006. Finally, researchers are also exploring the use of this compound 43-9006 in combination with other drugs to improve its effectiveness against cancer.

Scientific Research Applications

N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several key proteins involved in cancer cell growth and proliferation, including RAF kinase and VEGFR. This inhibition leads to the suppression of tumor growth and the induction of cancer cell death.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrF2N2O3S/c21-14-5-4-6-16(11-14)25(29(27,28)17-7-2-1-3-8-17)13-20(26)24-15-9-10-18(22)19(23)12-15/h1-12H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVHLZWQGMXDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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